Technical Monograph: 2-[(3-Pyridinylmethyl)amino]isonicotinic acid
Technical Monograph: 2-[(3-Pyridinylmethyl)amino]isonicotinic acid
This guide serves as an in-depth technical monograph for 2-[(3-Pyridinylmethyl)amino]isonicotinic acid , a specialized intermediate and pharmacophore used in medicinal chemistry, particularly in the development of kinase inhibitors and metalloenzyme modulators.
CAS Number: 1036599-81-1 Molecular Formula: C₁₂H₁₁N₃O₂ Molecular Weight: 229.24 g/mol
Executive Summary & Chemical Identity
2-[(3-Pyridinylmethyl)amino]isonicotinic acid is a "privileged scaffold" in drug discovery. It combines an isonicotinic acid core (pyridine-4-carboxylic acid) with a 3-picolylamine moiety attached at the C2 position. This specific arrangement allows the molecule to function as a bidentate ligand for metalloenzymes (e.g., histone demethylases, prolyl hydroxylases) or as a hinge-binding motif in ATP-competitive kinase inhibitors.
Chemical Properties Table
| Property | Specification |
| IUPAC Name | 2-[(pyridin-3-ylmethyl)amino]pyridine-4-carboxylic acid |
| CAS Number | 1036599-81-1 |
| SMILES | O=C(O)c1ccnc(NCc2cccnc2)c1 |
| InChI Key | IXVCMFGCQYYXSN-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, dilute aqueous base; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~6.0 (Pyridine N) |
Pharmacophore Mechanics & Biological Logic
This molecule is rarely used as a standalone drug but rather as a high-affinity fragment. Its biological utility rests on two mechanistic pillars:
A. The "Hinge-Binding" Motif (Kinase Inhibition)
In the context of kinase inhibitors (e.g., VEGFR, PDGFR targets), the aminopyridine system serves as a hydrogen bond donor/acceptor pair.
-
Mechanism: The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (NH) acts as an H-bond donor. This mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.
-
Vector: The 3-pyridinylmethyl tail extends into the "solvent front" or hydrophobic pocket II, providing selectivity depending on the kinase isoform.
B. Metalloenzyme Chelation
The 2-aminoisonicotinic acid core is structurally homologous to 2-oxoglutarate, a cofactor for Fe(II)-dependent dioxygenases.
-
Mechanism: The carboxylic acid and the pyridine nitrogen can form a bidentate chelate with the active site Iron (Fe²⁺), competitively inhibiting enzymes like Collagen Prolyl-4-Hydroxylase (CP4H) or JmjC Histone Demethylases .
Self-Validating Synthesis Protocol
While reductive amination is possible, the Nucleophilic Aromatic Substitution (SₙAr) of 2-chloroisonicotinic acid is the superior, self-validating route due to the high reactivity of the 2-chloro position (ortho to nitrogen) and easier purification.
Method: SₙAr Displacement
Objective: Synthesize 2-[(3-Pyridinylmethyl)amino]isonicotinic acid with >95% purity.
Reagents:
-
Substrate: 2-Chloroisonicotinic acid (CAS 6313-54-8)
-
Nucleophile: 3-Picolylamine (3-Aminomethylpyridine) (CAS 3731-52-0)
-
Base: Potassium Carbonate (K₂CO₃) or DIPEA
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloroisonicotinic acid (1.0 eq, e.g., 5.0 g) in DMSO (5 volumes).
-
Activation: Add K₂CO₃ (2.5 eq). The solution may become heterogeneous. Stir for 10 minutes at room temperature to ensure deprotonation of the carboxylic acid (forming the carboxylate prevents side reactions).
-
Addition: Add 3-Picolylamine (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
-
Validation Point: Monitor via LC-MS or TLC (10% MeOH in DCM). The starting material (2-Cl acid) should disappear. A new polar spot (product) will form.
-
-
Work-up (Isoelectric Precipitation):
-
Cool the reaction mixture to room temperature.
-
Dilute with water (10 volumes). The mixture will be basic (pH ~10-11).
-
Slowly acidify with 1N HCl or Glacial Acetic Acid to pH 4–5 (the isoelectric point of the amino acid).
-
Observation: The product should precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Dry under vacuum at 50°C.
Visualization: Synthesis & Assay Logic
The following diagram illustrates the synthesis pathway and the subsequent decision logic for biological testing.
Caption: Logical flow for the SnAr synthesis of the target scaffold and downstream assay selection.
Analytical Characterization Standards
To ensure scientific integrity, the isolated product must meet these criteria before use in biological assays:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Look for the singlet/doublet of the 3-pyridyl proton at ~8.5-8.6 ppm.
-
Identify the methylene bridge (-CH₂-) as a doublet or singlet around 4.5 ppm.
-
Verify the disappearance of the downfield shift associated with the Chlorine-adjacent carbon.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at 230.09 m/z .
-
-
Purity: >95% by HPLC (254 nm) is required for reliable IC₅₀ determination.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE. The starting material (3-picolylamine) is corrosive and has a strong odor; handle in a fume hood.
-
Storage: Store the final carboxylic acid product at 2–8°C. It is stable as a solid but may decarboxylate at very high temperatures (>200°C).
References
-
ChemSRC. (2025). 2-[(3-Pyridinylmethyl)amino]isonicotinic acid - CAS 1036599-81-1.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2025). 2-((Pyridin-3-ylmethyl)amino)isonicotinic acid (Related Compound Summary). Retrieved from [Link]
